![molecular formula C17H22BNO5 B8129749 [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid](/img/structure/B8129749.png)
[2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid is a complex organic compound that features a quinoline core, a boronate ester, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Boronate Ester: The boronate ester can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as using high-pressure reactors for the Suzuki-Miyaura coupling and continuous flow reactors for the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.
Substitution: The boronate ester can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various aryl-quinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its boronate ester moiety makes it particularly useful in cross-coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The quinoline core is a common scaffold in many biologically active molecules, and the boronate ester can be used to introduce various functional groups that enhance biological activity.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with unique properties. The boronate ester moiety can participate in reversible covalent bonding, making it useful in the design of self-healing materials.
Mechanism of Action
The mechanism of action of [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.
Comparison with Similar Compounds
Similar Compounds
2-[2-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[2-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness
The unique combination of a quinoline core, boronate ester, and acetic acid moiety makes [2-Oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid particularly versatile in various applications. Its ability to participate in cross-coupling reactions and reversible covalent bonding sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO5/c1-16(2)17(3,4)24-18(23-16)12-6-7-13-11(9-12)5-8-14(20)19(13)10-15(21)22/h6-7,9H,5,8,10H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSAMWCYRDNAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CC3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.